![molecular formula C14H10N4 B11807539 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B11807539.png)
2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile is a heterocyclic compound that features both pyridine and benzimidazole moieties
Vorbereitungsmethoden
The synthesis of 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the CuI-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired imidazoheterocycles . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, and specific solvents like acetonitrile . Major products formed from these reactions include various substituted imidazo[1,2-a]pyridines .
Wissenschaftliche Forschungsanwendungen
2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of other heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects are mediated through pathways involving hydrophobic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile include:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound is used in coordination chemistry and has unique electronic properties.
Zolpidem and Alpidem: These are imidazo[1,2-a]pyridine derivatives used as hypnotic agents.
The uniqueness of this compound lies in its specific structural configuration, which allows for diverse functionalization and a broad range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C14H10N4 |
---|---|
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
2-(2-pyridin-2-ylbenzimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C14H10N4/c15-8-10-18-13-7-2-1-5-11(13)17-14(18)12-6-3-4-9-16-12/h1-7,9H,10H2 |
InChI-Schlüssel |
IIHTWTNYIUMJJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC#N)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.